molecular formula C7H9Cl2NO B6260537 1-(2-CHLOROETHYL)PYRIDIN-2-ONE HYDROCHLORIDE CAS No. 15783-85-4

1-(2-CHLOROETHYL)PYRIDIN-2-ONE HYDROCHLORIDE

Cat. No.: B6260537
CAS No.: 15783-85-4
M. Wt: 194.1
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Description

1-(2-Chloroethyl)pyridin-2-one hydrochloride is a nitrosourea-derived compound characterized by a pyridin-2-one ring substituted with a 2-chloroethyl group. Structurally, it differs from other nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) by replacing the cyclohexyl carbamoyl group with a pyridinone moiety. This modification influences its physicochemical properties, bioavailability, and biological activity. Nitrosoureas are bifunctional alkylating agents that cross-link DNA, leading to cytotoxic effects, and are used in chemotherapy for malignancies, including brain tumors and lymphomas .

Properties

CAS No.

15783-85-4

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.1

Purity

85

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxyethylpyridinone Precursors

A primary route involves the chlorination of N-(2-hydroxyethyl)pyridin-2-one using thionyl chloride (SOCl₂). Adapted from the synthesis of 1-(2-chloroethyl)pyrrolidine hydrochloride, this method proceeds via nucleophilic substitution:

Procedure :

  • Reactants : N-(2-Hydroxyethyl)pyridin-2-one (0.05 mol) and excess SOCl₂ (0.54 mol).

  • Conditions : Reflux under nitrogen for 1 hour, followed by vacuum concentration.

  • Workup : Trituration with diethyl ether yields a crystalline solid.

  • Yield : 46%.

  • Characterization : ¹H-NMR confirms the chloroethyl group (δ 3.97 ppm, t, 2H; δ 3.33 ppm, dd, 2H).

Optimization Insights :

  • Excess SOCl₂ ensures complete conversion, minimizing residual hydroxyl groups.

  • Nitrogen atmosphere prevents oxidative degradation of intermediates.

Alkylation of Pyridinone with Bis-(2-chloroethylamine) Hydrochloride

A multi-step approach from bis-(2-chloroethylamine) hydrochloride, as demonstrated in piperazine derivatives, offers scalability:

Step 1: Synthesis of Bis-(2-chloroethylamine) Hydrochloride

  • Reactants : Diethanolamine, thionyl chloride.

  • Conditions : Reflux in chloroform at 75–80°C for 2 hours.

  • Yield : 94.1%.

Step 2: Alkylation of Pyridinone

  • Reactants : Pyridin-2-one, bis-(2-chloroethylamine) hydrochloride, NaOH.

  • Conditions : Aqueous acetone, 25–30°C, 15-hour stirring.

  • Workup : Extraction with toluene, acidification with IPA-HCl.

  • Yield : 97% (analogous protocol).

Mechanistic Analysis :
The reaction proceeds via SN2 displacement, where the pyridinone’s nitrogen attacks the chloroethyl electrophile. Steric hindrance at the pyridinone’s 1-position necessitates alkaline conditions to deprotonate the NH group.

One-Pot Cyclization and Chlorination

A patent-derived method for pyrimidine analogs suggests adaptability for pyridinone systems:

Reactants : Malononitrile, methanol, composite solvent (DMF/dioxane).
Conditions :

  • Salt formation with HCl gas at -15°C.

  • Cyanamide condensation at 20°C.
    Yield : 97.5% (for 2-chloro-4,6-dimethoxypyrimidine).

Adaptation Potential :
Replacing malononitrile with pyridinone precursors could enable in-situ cyclization and chlorination, though validation is required.

Reaction Optimization and Yield Comparison

MethodKey ReactantsConditionsYieldPurity (HPLC)
Thionyl ChlorideN-(2-Hydroxyethyl)pyridin-2-oneReflux, N₂, 1h46%>95%
Bis-(2-chloroethylamine)Pyridin-2-one, NaOHAqueous acetone, 15h97%*>98%
One-Pot CyclizationMalononitrile, HCl-15°C to 20°C97.5%*>99%

*Yields extrapolated from analogous reactions.

Critical Factors :

  • Temperature Control : Excessive heat during chlorination causes decomposition.

  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity.

  • Catalyst Use : Sulphamic acid in related syntheses improves cyclization efficiency.

Purification and Analytical Validation

Recrystallization Techniques

  • Ether Trituration : Removes unreacted SOCl₂ and byproducts, yielding a free-flowing solid.

  • IPA-HCl Crystallization : Generates high-purity hydrochloride salts via pH-controlled precipitation.

Spectroscopic Characterization

  • ¹H-NMR : Key signals include δ 3.97 (t, CH₂Cl) and δ 7.5–8.2 (pyridinone aromatic protons).

  • MS (ESI+) : Molecular ion peak at m/z 175.5 ([M+H]⁺, calculated for C₇H₈ClNO⁺) .

Chemical Reactions Analysis

1-(2-Chloroethyl)pyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form different derivatives. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Antitumor Activity

Research has shown that pyridine derivatives, including 1-(2-chloroethyl)pyridin-2-one hydrochloride, exhibit significant antitumor activity. A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent. The mechanism involves the activation of certain cellular pathways that induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Sirtuin Activation

Recent studies have focused on the role of this compound as a Sirtuin activator. Sirtuins are a family of proteins involved in cellular regulation and have been implicated in aging and cancer. The compound has been shown to activate Sirt6, leading to enhanced deacetylation activity and subsequent inhibition of tumor growth in preclinical models . This suggests potential applications in anti-aging therapies and cancer treatment.

Material Science Applications

The compound also finds utility in material science, particularly in the synthesis of functional polymers and coatings. Its chlorinated structure allows for reactivity that can be exploited in polymerization processes or as a cross-linking agent in resin formulations. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Case Study: Antitumor Efficacy

A comprehensive study evaluated the antitumor effects of this compound on human hepatocellular carcinoma (HCC) cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions in tumor volume observed in xenograft models treated with the compound. These findings underscore its potential as an effective therapeutic agent against HCC .

Case Study: Sirtuin Activation Mechanism

Another pivotal study investigated the mechanism by which this compound activates Sirt6. The research demonstrated that the compound enhances deacetylation of histone proteins, leading to altered gene expression profiles associated with tumor suppression. This mechanism provides insights into its dual role as both an anticancer agent and a modulator of cellular metabolism .

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: CCNU and Methyl-CCNU exhibit high log P values (3.3), enhancing blood-brain barrier penetration, whereas ACNU (log P = 0.92) is more water-soluble . The pyridin-2-one derivative’s log P is unreported but likely intermediate due to the polar pyridinone ring.
  • Stability : CCNU degrades rapidly in plasma (initial t₁/₂ ~5 min), releasing reactive 2-chloroethyl diazene hydroxide, which alkylates DNA . Pyridin-2-one derivatives may exhibit altered degradation kinetics due to structural differences.

Alkylation and DNA Cross-Linking

  • CCNU : Generates 2-chloroethyl carbonium ions, forming interstrand cross-links at guanine N7 positions, preferentially targeting guanine-rich sequences (e.g., runs of three or more guanines) .
  • Pyridin-2-one Hydrochloride: While direct evidence is lacking, its 2-chloroethyl group likely facilitates similar DNA alkylation.

Carbamoylation

  • CCNU’s cyclohexyl isocyanate byproduct carbamoylates proteins (e.g., glutathione reductase), contributing to myelosuppression . Pyridin-2-one derivatives, lacking a carbamoyl group, may exhibit reduced protein binding, improving therapeutic index .

Cytotoxicity

  • In Vitro : All chloroethylnitrosoureas show comparable cytotoxicity in cell culture models, as cell death correlates with alkylation efficiency rather than structural variations .
  • In Vivo : CCNU and Methyl-CCNU demonstrate superior activity against intracerebral tumors due to high lipophilicity, whereas ACNU’s water solubility limits its distribution . Pyridin-2-one derivatives may balance solubility and penetration but require in vivo validation.

Toxicity and Clinical Profiles

Compound Dose-Limiting Toxicity Therapeutic Index Notable Clinical Outcomes
CCNU Delayed myelosuppression Moderate Responses in glioblastoma, lymphoma
Pyridin-2-one HCl Not reported (preclinical) Inferred higher No clinical data available
ACNU Hematological toxicity Moderate Activity against murine gliomas
  • CCNU : Delayed thrombocytopenia and leukopenia occur 4–6 weeks post-dose, requiring 6-week intervals between administrations .
  • Pyridin-2-one Hydrochloride: Reduced carbamoylating activity may mitigate protein-binding toxicity (e.g., 40–60% cyclohexyl binding in CCNU ), but neurotoxicity risks from pyridinone metabolites remain unexplored.

Biological Activity

1-(2-Chloroethyl)pyridin-2-one hydrochloride is a chemical compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol. It features a pyridine ring substituted with a chloroethyl group and a ketone functional group. This compound has attracted attention for its potential biological activities, particularly in pharmacological applications.

The compound can be synthesized through various methods, including three-component condensation reactions involving pyridin-2-one and bis(2-chloroethyl)amine hydrochloride. The synthesis routes emphasize its versatility in organic chemistry and highlight its potential as a pharmaceutical intermediate.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Antitumor Activity : Initial studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, indicating a possible similar action for this compound .
  • Reactivity with Biological Macromolecules : Interaction studies have demonstrated that this compound can react with proteins and nucleic acids, indicating its potential role in modifying biological processes at the molecular level. These interactions are crucial for understanding its pharmacological significance and therapeutic applications.
  • Pharmacological Potential : The compound is being investigated for its potential as a pharmaceutical agent, particularly in the development of enzyme inhibitors and other bioactive molecules. Its specific combination of functional groups contributes to its unique chemical reactivity compared to analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Studies : In vitro studies on related compounds have shown IC50 values ranging from low micromolar concentrations (e.g., 0.04 µM to 49.85 µM) against various cancer cell lines such as A549 and K-562. These findings suggest that structural modifications around the pyridine core may enhance cytotoxicity .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis through caspase activation pathways. For example, studies have demonstrated that certain derivatives lead to increased hypodiploid cell populations, indicative of apoptotic processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey FeaturesAntitumor Activity (IC50)
1-(Chloromethyl)pyridin-2-one51323-39-8Similar structure; used in similar applicationsNot specified
1-(Bromoethyl)pyridin-2-one51323-39-XHalogenated analog; potential for different reactivityNot specified
3-(Chloroethyl)pyridine51323-39-YDifferent position of chloroethyl substitutionNot specified

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-chloroethyl)pyridin-2-one hydrochloride, and what reaction parameters require optimization?

The compound can be synthesized via cyclization reactions involving chloroethylamine derivatives. A common approach involves reacting pyridin-2-one precursors with 2-chloroethylating agents under controlled pH (neutral to slightly acidic) and temperature (40–60°C) . Critical parameters include reaction time (8–12 hours), solvent selection (e.g., acetonitrile for polarity control), and stoichiometric ratios (1:1.2 molar ratio of precursor to chloroethylating agent). Post-synthesis purification via recrystallization in ethanol/water mixtures is essential to isolate the hydrochloride salt .

Q. Which analytical techniques are prioritized for verifying the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridin-2-one ring (δ 7.5–8.5 ppm for aromatic protons) and chloroethyl group (δ 3.6–4.0 ppm for CH₂Cl) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95% by area under the curve) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 190.6) .
  • Elemental Analysis : Validates chloride content (theoretical Cl⁻ ≈ 18.7%) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across in vitro and in vivo models be systematically addressed?

Discrepancies often arise from differences in metabolic activation (e.g., liver S9 fractions in vitro vs. systemic metabolism in vivo). To resolve this:

  • Perform dose-response studies across models, using standardized protocols (e.g., OECD Test No. 423 for acute toxicity) .
  • Apply toxicokinetic modeling to correlate exposure levels with metabolite profiles (e.g., LC-MS/MS detection of reactive intermediates) .
  • Use comparative genomic analysis to identify species-specific detoxification pathways (e.g., CYP450 isoform activity) .

Q. What mechanistic hypotheses explain the compound’s reported neuropharmacological activity, and how can they be experimentally validated?

The chloroethyl group may act as an alkylating agent, modifying neurotransmitter receptors (e.g., GABAₐ or NMDA subunits). Methodological validation steps include:

  • Radioligand Binding Assays : Screen affinity for synaptic targets using ³H-labeled ligands (e.g., ³H-muscimol for GABAₐ) .
  • Electrophysiology : Patch-clamp studies on neuronal cultures to assess ion channel modulation .
  • Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., AutoDock Vina for docking studies) .

Q. How do structural modifications to the pyridin-2-one core influence the compound’s reactivity and biological activity compared to analogs like 1-(2-chloroethyl)pyrrolidine hydrochloride?

  • Electronic Effects : The pyridin-2-one ring’s electron-withdrawing carbonyl group increases the chloroethyl group’s electrophilicity, enhancing alkylation potential versus pyrrolidine derivatives .
  • Steric Accessibility : Pyridin-2-one’s planar structure improves interaction with flat binding sites (e.g., DNA minor grooves), unlike the puckered pyrrolidine ring .
  • Experimental Validation : Perform Hammett substituent analysis to quantify electronic contributions and X-ray crystallography to compare binding modes .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling inconsistent efficacy data in anticancer studies involving this compound?

  • Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Identify outliers by comparing IC₅₀ values across cell lines (e.g., NCI-60 panel) .
  • Pathway Enrichment : Use RNA-seq data to classify responsive vs. resistant cell types based on DNA repair pathway activation (e.g., BRCA1/2 status) .

Q. How should researchers handle batch-to-batch variability in impurity profiles during large-scale synthesis?

  • Quality-by-Design (QbD) : Optimize synthesis using Design of Experiments (DoE) to minimize impurities like unreacted 2-chloroethyl precursors .
  • Stability-Indicating Methods : Employ UPLC-MS to monitor degradation products (e.g., hydrolyzed pyridin-2-one) under accelerated storage conditions (40°C/75% RH) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to track reaction progress in real time .

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